

# Application Notes and Protocols for PF-4136309

## In Vitro Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: PF-4136309

Cat. No.: B3158423

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## Introduction

**PF-4136309**, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[3][4] The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory diseases.[2][3] **PF-4136309** acts by competitively inhibiting the binding of CCL2 to CCR2, thereby blocking downstream signaling and subsequent immune cell trafficking.[2][3][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **PF-4136309**.

## Data Presentation

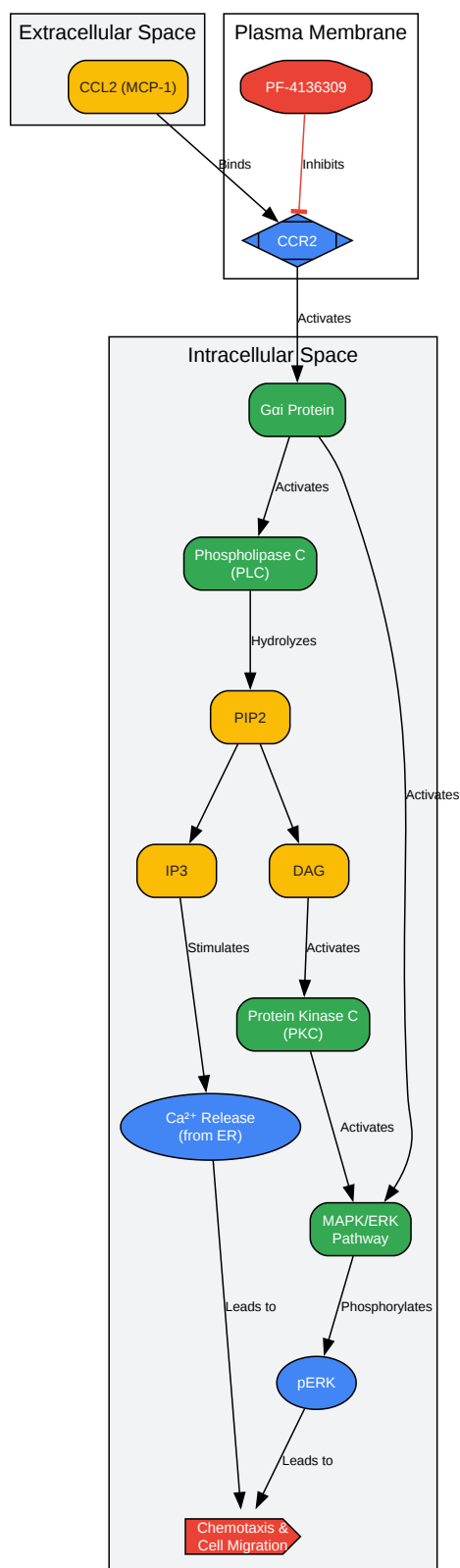
### Table 1: In Vitro Potency of PF-4136309

Assay Type	Species	IC50 (nM)
CCR2 Binding	Human	5.2[1]
Mouse	17[1]	
Rat	13[1]	
Chemotaxis	Human	3.9[1]
Mouse	16[1]	
Rat	2.8[1]	
Calcium Mobilization	Human	3.3[1]
ERK Phosphorylation	Human	0.5[1]
Whole Blood Assay	Human	19[1]

**Table 2: Selectivity Profile of PF-4136309**

Target/Assay	IC50
hERG Potassium Current	20 $\mu$ M[1]
Cytochrome P450 (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)	>30 $\mu$ M[1]
Other GPCRs, Ion Channels, Transporters (Cerep screen)	No significant activity at 1 $\mu$ M[4]

## Signaling Pathway



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Caption: CCR2 signaling pathway and the inhibitory action of **PF-4136309**.

## Experimental Protocols

### In Vitro Chemotaxis Assay

This assay measures the ability of **PF-4136309** to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

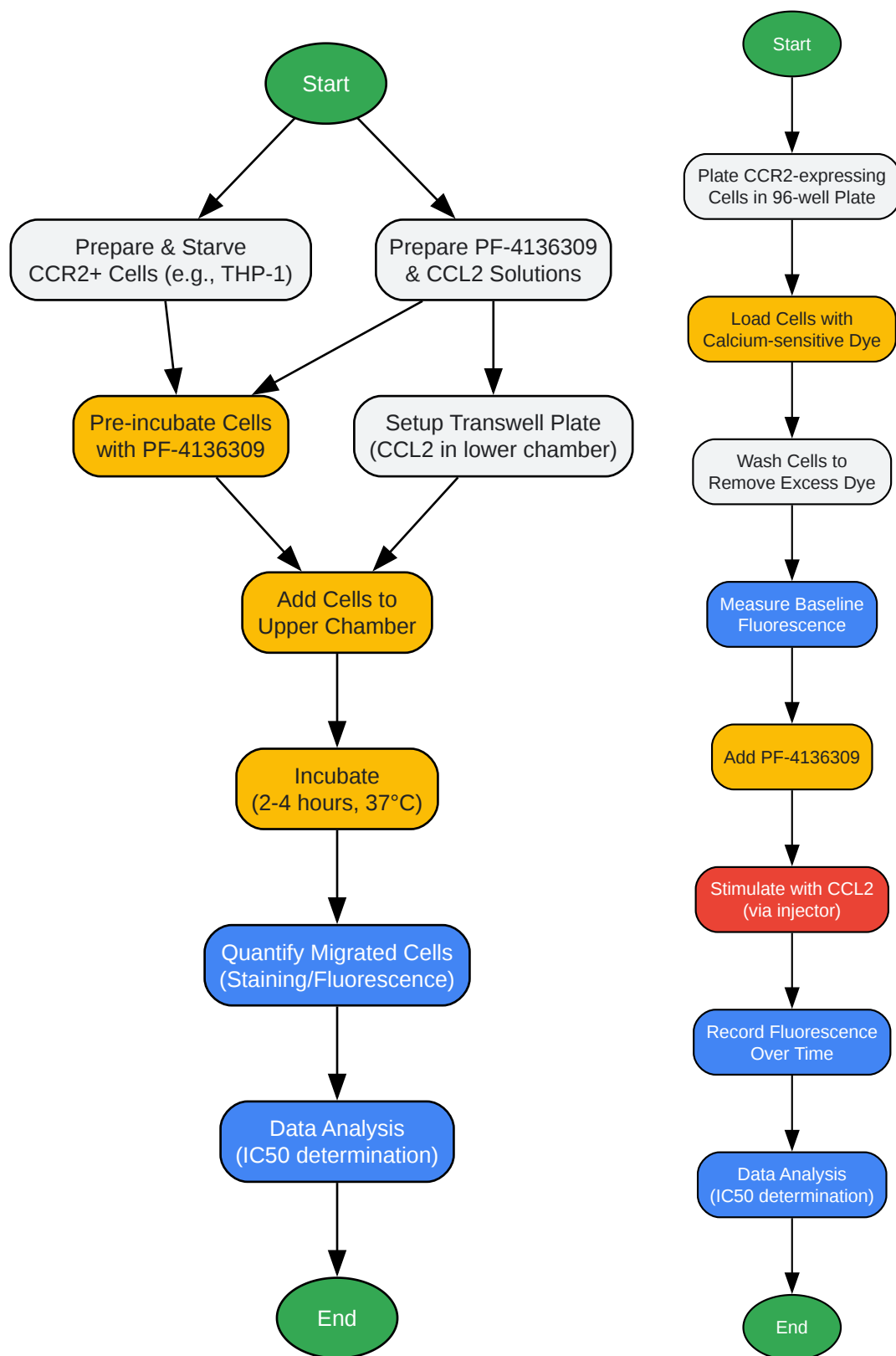
Materials:

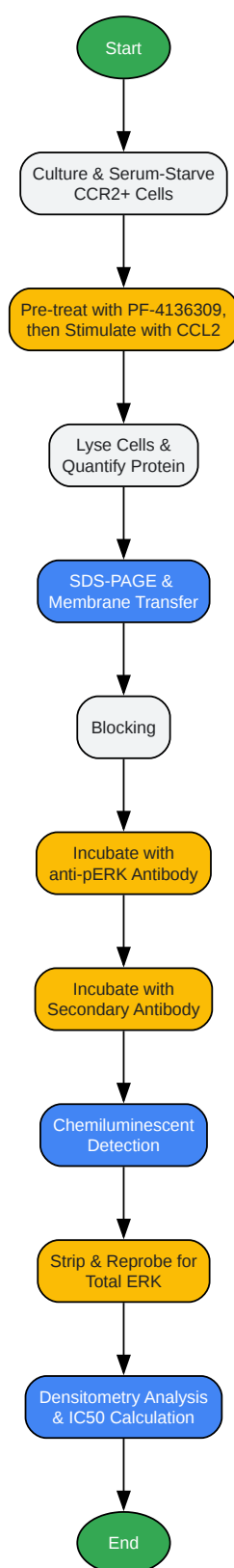
- CCR2-expressing cells (e.g., THP-1 monocytic cell line)
- Recombinant Human CCL2/MCP-1
- **PF-4136309**
- Assay Medium: RPMI 1640 + 0.5% BSA
- Transwell inserts (5 µm pore size)
- 24-well plates
- Calcein-AM or other cell viability dye
- Fluorescence plate reader

Procedure:

- Cell Preparation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Prior to the assay, starve the cells in serum-free medium for 2-4 hours. Harvest and resuspend cells in assay medium at a concentration of  $1 \times 10^6$  cells/mL.[2]
- Compound Preparation: Prepare a serial dilution of **PF-4136309** in the assay medium.
- Assay Setup:
  - Add 600 µL of assay medium containing CCL2 (e.g., 10-50 ng/mL) to the lower wells of a 24-well plate.[2] For the negative control, add assay medium only.

- Pre-incubate the cell suspension with various concentrations of **PF-4136309** or vehicle control for 30 minutes at 37°C.[\[2\]](#)
- Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.[\[2\]](#)
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 2-4 hours.[\[2\]](#)
- Quantification:
  - Carefully remove non-migrated cells from the upper surface of the insert with a cotton swab.
  - Fix and stain the migrated cells on the lower surface of the membrane with a suitable dye like crystal violet or use a fluorescence-based method with Calcein-AM.
  - Count the number of migrated cells in several random fields under a microscope or measure fluorescence with a plate reader.
  - Plot the number of migrated cells (or fluorescence) against the antagonist concentration to determine the IC<sub>50</sub> value.





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)